molecular formula C11H22N2O3S B2496559 Tert-butyl N-(1-imino-4-methyl-1-oxothian-4-yl)carbamate CAS No. 2490374-74-6

Tert-butyl N-(1-imino-4-methyl-1-oxothian-4-yl)carbamate

Cat. No.: B2496559
CAS No.: 2490374-74-6
M. Wt: 262.37
InChI Key: FQALOXXZQBNCIV-UHFFFAOYSA-N
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Description

Tert-butyl N-(1-imino-4-methyl-1-oxothian-4-yl)carbamate: is a chemical compound with the molecular formula C11H22N2O3S and a molecular weight of 262.37 g/mol . It is a derivative of carbamate, which is commonly used in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-(1-imino-4-methyl-1-oxothian-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable thianyl derivative under controlled conditions. The reaction is often carried out in the presence of a base such as di-tert-butyl dicarbonate (Boc2O) and a catalyst like DMAP (4-dimethylaminopyridine) . The reaction conditions usually involve mild temperatures and anhydrous solvents to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperatures and pressures. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: KMnO4, CrO3

    Reducing Agents: LiAlH4, NaBH4

    Nucleophiles: Amines, Alcohols

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted carbamates

Scientific Research Applications

Chemistry: In chemistry, Tert-butyl N-(1-imino-4-methyl-1-oxothian-4-yl)carbamate is used as a protecting group for amines in peptide synthesis. It helps in preventing unwanted reactions during the synthesis process .

Biology: In biological research, this compound is used in the study of enzyme mechanisms and protein interactions. It serves as a model compound for understanding the behavior of carbamate derivatives in biological systems .

Medicine: In medicine, it is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents .

Industry: Industrially, it is used in the production of agrochemicals and pharmaceutical intermediates . Its stability and reactivity make it a valuable compound in various manufacturing processes .

Mechanism of Action

The mechanism of action of Tert-butyl N-(1-imino-4-methyl-1-oxothian-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can form covalent bonds with active sites of enzymes, thereby inhibiting their activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction .

Comparison with Similar Compounds

  • Tert-butyl carbamate
  • N-tert-butoxycarbonyl derivatives
  • Carbamate esters

Uniqueness: Tert-butyl N-(1-imino-4-methyl-1-oxothian-4-yl)carbamate is unique due to its specific structural features, which include the thianyl ring and the imino group. These features confer distinct reactivity and stability compared to other carbamate derivatives .

Properties

IUPAC Name

tert-butyl N-(1-imino-4-methyl-1-oxothian-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3S/c1-10(2,3)16-9(14)13-11(4)5-7-17(12,15)8-6-11/h12H,5-8H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQALOXXZQBNCIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCS(=N)(=O)CC1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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